

# Disodium Azelate: A Comprehensive Safety and Toxicity Profile for Research Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Disodium azelate*

Cat. No.: *B166650*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety and toxicity profile of **disodium azelate**, a salt of the dicarboxylic acid, azelaic acid. The information presented is intended to support researchers, scientists, and drug development professionals in the evaluation and safe handling of this compound in a research setting. The data is compiled from a comprehensive review of available literature, including key findings from the Cosmetic Ingredient Review (CIR) Expert Panel.

## Executive Summary

**Disodium azelate** is the disodium salt of azelaic acid, a naturally occurring saturated dicarboxylic acid. It is used in the cosmetics industry as a viscosity-controlling agent. The safety of **disodium azelate** is largely inferred from the extensive toxicological data available for its parent compound, azelaic acid. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of dicarboxylic acids and their salts, including **disodium azelate**, and concluded them to be safe for use in cosmetic products. This assessment is based on a large body of evidence from animal and human studies. Overall, **disodium azelate** is considered to have a low order of toxicity. It is not genotoxic, carcinogenic, or a reproductive or developmental toxicant. The primary health effects of concern are slight to mild skin and eye irritation.

## Physicochemical Properties

| Property          | Value                                                         | Reference |
|-------------------|---------------------------------------------------------------|-----------|
| Chemical Name     | Disodium azelate                                              | -         |
| Synonyms          | Nonanedioic acid, disodium salt; Sodium azelate               | -         |
| CAS Number        | 17265-13-3                                                    | -         |
| Molecular Formula | C <sub>9</sub> H <sub>14</sub> Na <sub>2</sub> O <sub>4</sub> | -         |
| Molecular Weight  | 232.19 g/mol                                                  | -         |

## Non-Clinical Safety and Toxicity

The toxicological profile of **disodium azelate** is primarily based on studies conducted with azelaic acid. The CIR Expert Panel considers the data from azelaic acid to be applicable to its salts due to their similar structural and biological properties.

## Acute Toxicity

Azelaic acid exhibits a low order of acute toxicity via oral and dermal routes of administration.

| Test                  | Species | Route  | LD <sub>50</sub> | Reference        |
|-----------------------|---------|--------|------------------|------------------|
| Acute Oral Toxicity   | Rat     | Oral   | > 5000 mg/kg     | CIR Final Report |
| Acute Dermal Toxicity | Rabbit  | Dermal | > 2000 mg/kg     | CIR Final Report |

## Skin and Eye Irritation

Azelaic acid is considered to be a slight to mild skin and eye irritant.

| Test            | Species | Result                    | Reference        |
|-----------------|---------|---------------------------|------------------|
| Skin Irritation | Rabbit  | Slight to mild irritant   | CIR Final Report |
| Eye Irritation  | Rabbit  | Mild to moderate irritant | CIR Final Report |

## Skin Sensitization

Azelaic acid is not considered to be a skin sensitizer.

| Test               | Species    | Result           | Reference        |
|--------------------|------------|------------------|------------------|
| Skin Sensitization | Guinea Pig | Not a sensitizer | CIR Final Report |

## Repeated Dose Toxicity

Repeated dermal application of azelaic acid has not shown significant systemic toxicity.

| Study Duration | Species | Route  | NOAEL          | Key Findings                   | Reference        |
|----------------|---------|--------|----------------|--------------------------------|------------------|
| 26 weeks       | Rat     | Dermal | 500 mg/kg/day  | No systemic toxicity observed. | CIR Final Report |
| 26 weeks       | Rabbit  | Dermal | 1000 mg/kg/day | No systemic toxicity observed. | CIR Final Report |

## Genotoxicity

Azelaic acid is not genotoxic.

| Test Type              | System                            | Result   | Reference        |
|------------------------|-----------------------------------|----------|------------------|
| Ames Test              | <i>S. typhimurium</i>             | Negative | CIR Final Report |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative | CIR Final Report |
| Mouse Lymphoma Assay   | L5178Y mouse lymphoma cells       | Negative | CIR Final Report |

## Carcinogenicity

Studies have not shown any evidence of carcinogenicity for azelaic acid.

| Study Duration | Species | Route  | Key Findings                    | Reference        |
|----------------|---------|--------|---------------------------------|------------------|
| 2 years        | Rat     | Oral   | No evidence of carcinogenicity. | CIR Final Report |
| 2 years        | Mouse   | Dermal | No evidence of carcinogenicity. | CIR Final Report |

## Reproductive and Developmental Toxicity

Azelaic acid is not considered a reproductive or developmental toxicant.

| Study Type                  | Species | Route | Key Findings                        | Reference        |
|-----------------------------|---------|-------|-------------------------------------|------------------|
| Teratogenicity              | Rat     | Oral  | No teratogenic effects observed.    | CIR Final Report |
| Teratogenicity              | Rabbit  | Oral  | No teratogenic effects observed.    | CIR Final Report |
| Two-generation reproduction | Rat     | Oral  | No adverse effects on reproduction. | CIR Final Report |

## Pharmacokinetics

A study in healthy human volunteers investigated the pharmacokinetics of **disodium azelate** after intravenous administration. The results indicated that it is rapidly cleared from the plasma, primarily through renal excretion.

| Parameter                  | Value                 |
|----------------------------|-----------------------|
| Elimination Half-life      | Approximately 2 hours |
| Clearance                  | High                  |
| Primary Route of Excretion | Renal                 |

## Experimental Protocols

The following are generalized experimental protocols for key toxicological studies based on OECD guidelines, which are representative of the methodologies used in the studies cited in the CIR report.

### Acute Oral Toxicity (as per OECD Guideline 423)

- Test Animals: Healthy, young adult rats of a single sex (typically females) are used.
- Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing.
- Dose Administration: The test substance is administered in a single dose by gavage. A starting dose of 2000 mg/kg body weight is typically used for substances with expected low toxicity.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

### Skin Irritation (as per OECD Guideline 404)

- Test Animals: Healthy, young adult albino rabbits are used.

- Preparation of Skin: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- Application of Test Substance: A 0.5 g or 0.5 mL aliquot of the test substance is applied to a small area (approx. 6 cm<sup>2</sup>) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.
- Exposure Duration: The exposure period is typically 4 hours.
- Observation and Scoring: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Irritation is scored using a standardized system (e.g., Draize scale).

## **Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)**

- Test Animals: Female CBA/J or CBA/Ca mice are used.
- Dose Application: The test substance, in a suitable vehicle, is applied to the dorsum of both ears for three consecutive days.
- <sup>3</sup>H-methyl thymidine Injection: On day 5, the mice are injected intravenously with <sup>3</sup>H-methyl thymidine.
- Lymph Node Excision and Cell Proliferation Measurement: Five hours after the injection, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporation of <sup>3</sup>H-methyl thymidine is measured as an indicator of lymphocyte proliferation.
- Calculation of Stimulation Index (SI): The SI is calculated as the ratio of thymidine incorporation in the test group to that in the vehicle control group. A substance is classified as a sensitizer if the SI is  $\geq 3$ .

## **Visualizations**

## **Logical Workflow for Safety Assessment of a Cosmetic Ingredient**



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Disodium Azelate: A Comprehensive Safety and Toxicity Profile for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166650#safety-and-toxicity-profile-of-disodium-azelate-for-research\]](https://www.benchchem.com/product/b166650#safety-and-toxicity-profile-of-disodium-azelate-for-research)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)